molecular formula C13H3F12NO2S4 B14365598 (Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone CAS No. 90730-30-6

(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone

Cat. No.: B14365598
CAS No.: 90730-30-6
M. Wt: 561.4 g/mol
InChI Key: TZSSIPWNIIWDJO-UHFFFAOYSA-N
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Description

(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone is a complex organic compound characterized by the presence of a furan ring and a pyrrole ring, both of which are substituted with multiple trifluoromethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrrole precursors, followed by the introduction of trifluoromethylsulfanyl groups through nucleophilic substitution reactions. The final step involves the coupling of the furan and pyrrole rings under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfanyl groups enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (Furan-2-yl){2,3,4,5-tetrakis[(methylthio)-1H-pyrrol-1-yl}methanone: Similar structure but with methylthio groups instead of trifluoromethylsulfanyl groups.

    (Thiophene-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone: Similar structure but with a thiophene ring instead of a furan ring.

Properties

CAS No.

90730-30-6

Molecular Formula

C13H3F12NO2S4

Molecular Weight

561.4 g/mol

IUPAC Name

furan-2-yl-[2,3,4,5-tetrakis(trifluoromethylsulfanyl)pyrrol-1-yl]methanone

InChI

InChI=1S/C13H3F12NO2S4/c14-10(15,16)29-5-6(30-11(17,18)19)9(32-13(23,24)25)26(8(5)31-12(20,21)22)7(27)4-2-1-3-28-4/h1-3H

InChI Key

TZSSIPWNIIWDJO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)N2C(=C(C(=C2SC(F)(F)F)SC(F)(F)F)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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